Ethanone, 1-phenyl-, 2-(1-phenylethylidene)hydrazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
729-43-1 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(Z)-1-phenyl-N-[(Z)-1-phenylethylideneamino]ethanimine |
InChI |
InChI=1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13-,18-14- |
InChI Key |
MOKMQSIJAHPSQX-JTFWXBGUSA-N |
Isomeric SMILES |
C/C(=N/N=C(\C1=CC=CC=C1)/C)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
729-43-1 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Azine Class Overview
Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org They are the products of the condensation reaction between hydrazine (B178648) and aldehydes or ketones. wikipedia.org Depending on the carbonyl compound used, azines are classified as aldazines (from aldehydes) or ketazines (from ketones). erpublications.com Acetophenone (B1666503) azine is, therefore, a ketazine. These compounds are considered 2,3-diaza analogs of 1,3-butadienes. erpublications.comresearchgate.net
The synthesis of azines is most commonly achieved through the condensation of hydrazine with two equivalents of a carbonyl compound. wikipedia.orgerpublications.com This reaction can be catalyzed by acids or bases. While symmetrical azines are synthesized from a single type of carbonyl compound, unsymmetrical azines can be prepared using two different carbonyl compounds. erpublications.com
Synthetic Methodologies and Reaction Pathways
Condensation Reactions for Acetophenone (B1666503) Azine Synthesis
Acetophenone azine is primarily synthesized through the condensation of a carbonyl compound with a hydrazine (B178648) derivative. The most common methods involve the reaction of acetophenone with hydrazine hydrate (B1144303) or the reaction of acetophenone-semicarbazone with acetophenone and ammonia (B1221849).
The condensation reaction between acetophenone and hydrazine hydrate is typically facilitated by acidic conditions. An acid catalyst is employed to activate the carbonyl group of acetophenone. The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. The use of a small amount of glacial acetic acid is a common practice to catalyze the formation of the initial hydrazone intermediate. orgsyn.org
The choice of solvent plays a significant role in the synthesis of acetophenone azine. Ethanol (B145695) is frequently used as the reaction solvent because it effectively dissolves both the acetophenone and hydrazine hydrate reactants, creating a homogeneous reaction mixture. orgsyn.orgresearchgate.net The reaction is often carried out under reflux in ethanol, where the elevated temperature accelerates the rate of condensation. researchgate.net Furthermore, ethanol is also utilized in the purification process; the crude product can be washed with cold ethanol or recrystallized from it to achieve higher purity. googleapis.com The polarity of the solvent can have a minor effect on the spectroscopic properties of the resulting azine, but ethanol is a standard medium for the synthesis itself. researchgate.net
Several strategies have been developed to optimize the yield and purity of acetophenone azine. Key parameters for optimization include the reaction method, duration, and purification techniques.
Reaction Method and Duration: Traditional synthesis involves heating the reactants under reflux in ethanol for several hours (e.g., 4-6 hours). However, modern techniques such as ultrasonic irradiation have been shown to significantly improve the process. Ultrasonic methods can increase the yield and dramatically reduce the reaction time to as little as one hour due to enhanced reaction kinetics. researchgate.net
Temperature Control: Careful temperature management is critical, particularly when isolating the intermediate acetophenone hydrazone. To prevent the decomposition of the hydrazone into the azine, volatile materials and solvents should be removed at low temperatures, specifically below 20°C. orgsyn.org
Purification: The final purity of the product is typically enhanced through recrystallization. Ethanol is a common solvent for this purpose, where the crude acetophenone azine is dissolved in hot ethanol and allowed to cool, resulting in the formation of purified crystals. googleapis.com Washing the crude product with cold ethanol is another effective step to remove impurities.
Table 1: Comparison of Synthetic Methods for Acetophenone Azine
| Feature | Reflux Method | Ultrasonic Irradiation |
| Typical Yield | ~73.1% | ~88.8% researchgate.net |
| Reaction Time | 4–6 hours | 30–60 minutes |
| Conditions | Reflux in ethanol researchgate.net | Room temperature in ethanol researchgate.net |
An alternative, though less common, pathway for producing acetophenone azine involves the reaction of acetophenone-semicarbazone with acetophenone in the presence of ammonia. google.com This method results in acetophenone azine and urea (B33335) as a valuable byproduct. googleapis.comgoogle.com The process is generally carried out with an excess of ammonia, and the molar ratio of acetophenone to acetophenone-semicarbazone is typically between 1:1 and 2:1. google.com
This synthetic route requires elevated temperatures, generally in the range of 100°C to 200°C. google.com Optimal results are often achieved at temperatures between 140°C and 160°C. googleapis.comgoogle.com The reaction is conducted under substantially autogenous pressure, which can build to approximately 1300 to 1450 p.s.i.g. depending on the specific reactant ratios and temperature. googleapis.com The reaction time is inversely proportional to the temperature; higher temperatures lead to faster reaction rates. google.com Following the reaction, the excess ammonia is vented, and the acetophenone azine product is recovered and purified, often by recrystallization from ethanol. googleapis.comgoogle.com This process can achieve yields of over 90%. googleapis.com
Table 2: Reaction Conditions for Acetophenone Azine Synthesis from Acetophenone-Semicarbazone
| Parameter | Value / Condition |
| Reactants | Acetophenone-semicarbazone, Acetophenone, Ammonia google.com |
| Molar Ratio (Acetophenone:Semicarbazone) | ~1.5:1 googleapis.comgoogle.com |
| Molar Ratio (Ammonia:Semicarbazone) | 10:1 to 70:1 googleapis.comgoogle.com |
| Temperature Range | 100–200°C google.com |
| Optimal Temperature | 140–160°C googleapis.comgoogle.com |
| Pressure | Autogenous (approx. 1300–1450 p.s.i.g.) googleapis.com |
| Byproduct | Urea googleapis.comgoogle.com |
Acetophenone-Semicarbazone with Acetophenone and Ammonia
Autogenous Pressure Regimes
A notable method for producing acetophenone azine involves reacting acetophenone-semicarbazone with acetophenone and an excess of ammonia at elevated temperatures, which generates pressure within the reaction vessel, known as an autogenous pressure regime. google.comgoogleapis.com This process is advantageous as it can lead to high yields of both acetophenone azine and a valuable byproduct, urea. google.com
The reaction is typically conducted at temperatures ranging from 100 to 200°C. google.comgoogleapis.com Specifically, using about 1.5 moles of acetophenone per mole of acetophenone-semicarbazone in the presence of excess ammonia is a preferred condition. googleapis.com For instance, when approximately 50 moles of ammonia per mole of the semicarbazone are used at a reaction temperature of about 140 to 160°C, an autogenous pressure of about 1300 to 1450 p.s.i.g. is developed. google.comgoogleapis.com Under these conditions, a 93.3% yield of acetophenone azine has been reported. google.com
While the use of autogenous pressure is a key feature, the reaction can also be carried out at atmospheric pressure by bubbling ammonia through a molten mixture of the reactants. google.com The amount of ammonia used is typically between 10 to 70 moles per mole of the semicarbazone. google.comgoogleapis.com
Byproduct Formation (e.g., Urea)
A significant aspect of the synthesis of acetophenone azine from acetophenone-semicarbazone is the co-production of urea. google.comgoogleapis.com This method provides an economical route not only to acetophenone azine but also to urea, which has widespread applications in industry and agriculture. google.com The reaction stoichiometry indicates that for every mole of acetophenone azine formed, one mole of urea is also produced. googleapis.com In a documented example, the reaction of acetophenone-semicarbazone with acetophenone and ammonia yielded acetophenone azine and a 100% theoretical yield of urea. google.comgoogleapis.com The urea can be recovered from the aqueous filtrate after the acetophenone azine has been separated. google.com
Oxidative Dimerization Routes
Alternative pathways to acetophenone azine involve the oxidative dimerization of acetophenone derivatives. These methods offer different reaction conditions and mechanisms compared to the high-pressure synthesis from semicarbazones.
One such route is the oxidative dimerization of the acetophenone imine anion. tandfonline.comtandfonline.com This process involves the formation of the imine anion from acetophenone, which is then dimerized in the presence of an oxidizing agent. tandfonline.comresearchgate.net This method has been investigated to establish optimal conditions for the synthesis of acetophenone azine. tandfonline.comtandfonline.com
A specific system for the oxidative dimerization of the acetophenone imine anion utilizes a combination of a peroxyester, such as t-butyl peroxybenzoate, and a copper salt, like copper(I) iodide. tandfonline.com The reaction of the lithioimine of acetophenone with t-butyl peroxybenzoate in the presence of copper iodide can produce acetophenone azine in good yields. tandfonline.com
The yield of acetophenone azine is influenced by the ratios of the reactants. Increasing the peroxide-to-lithioimine ratio from 1:2 to 1:1 can modestly increase the yield. tandfonline.com However, varying the lithioimine-to-copper iodide ratio does not appear to significantly affect the outcome. tandfonline.com While copper(I) iodide is effective, copper(I) bromide can also be used with similar results. tandfonline.com Notably, using only a catalytic amount of copper(I) iodide leads to a significant drop in the yield of acetophenone azine. tandfonline.com The reaction is typically carried out in a solvent like diethyl ether, and contaminants such as acetophenone and acetophenone imine are often present in the crude product. tandfonline.com
Table 1: Effect of Reactant Ratios on Acetophenone Azine Yield tandfonline.com
| Entry | Lithioimine:Peroxide Ratio | Lithioimine:Copper Iodide Ratio | Crude Yield (%) | Purified Yield (%) |
| 1 | 2:1 | 2:1 | Quantitative | 61.4 |
| 2 | 1:1 | 2:1 | 84.2 | 44.4 |
| 3 | 1:1 | 1:1 | 81.6 | 44.4 |
| 4 | 2:1 | 1:1 | Quantitative | 59.9 |
Acetophenone Imine Anion Dimerization
Alternative Synthetic Approaches
To improve reaction efficiency and yields, alternative methods such as the use of ultrasonic irradiation have been explored.
The synthesis of acetophenone azine and its derivatives can be significantly improved by employing ultrasonic irradiation. researchgate.netresearchgate.net This method involves the condensation of an acetophenone derivative with hydrazine hydrate in ethanol. researchgate.net The use of ultrasound has been shown to enhance reaction kinetics, leading to higher yields and shorter reaction times compared to conventional heating or reflux methods. researchgate.net
For example, the synthesis of 2'-hydroxy acetophenone azine yielded 88.80% of the product when conducted under ultrasonic irradiation for 1 hour at room temperature. researchgate.net In contrast, the traditional reflux method for the same reaction required 2 hours and resulted in a lower yield of 73.13%. researchgate.net The enhanced efficiency of the ultrasonic method is attributed to the effects of acoustic cavitation, which promotes better mixing and mass transfer. mdpi.com
Table 2: Comparison of Synthesis Methods for 2'-hydroxy Acetophenone Azine researchgate.net
| Method | Reaction Time | Yield (%) |
| Reflux | 2 hours | 73.13 |
| Ultrasonic Irradiation | 1 hour | 88.80 |
One-Step Synthesis of Symmetrical Azine Derivatives
A prevalent method for synthesizing Acetophenone azine and its derivatives involves the reaction of the parent acetophenone with hydrazine hydrate in a suitable solvent, most commonly ethanol. erpublications.com The reaction mixture is typically heated under reflux to facilitate the condensation process. erpublications.com This approach is a well-established and straightforward procedure for obtaining symmetrical ketazines. acs.org
In addition to conventional heating, alternative energy sources have been employed to enhance the efficiency of this synthesis. Ultrasonic irradiation has emerged as a notable technique that can significantly improve reaction outcomes. The application of ultrasound enhances reaction kinetics, leading to higher yields and potentially reducing reaction times compared to traditional reflux methods. This improvement is attributed to the physical and chemical effects of acoustic cavitation, which promotes better mass transfer and activation of the reacting species. nih.govacs.org For instance, the synthesis of an Acetophenone azine derivative yielded 73.1% under reflux conditions, while the yield increased to 88.8% when ultrasonic irradiation was applied.
The general procedure for the one-step synthesis involves dissolving the acetophenone derivative in ethanol, followed by the controlled addition of hydrazine hydrate. The isolation of the resulting azine product is often straightforward due to its typically crystalline nature and high melting point, which can lead to its precipitation from the reaction mixture. rsc.org Purification can then be achieved through recrystallization.
Table 1: Comparison of Synthetic Methodologies for a Symmetrical Acetophenone Azine Derivative
| Method | Solvent | Conditions | Yield (%) | Reference |
| Conventional Heating | Ethanol | Reflux | 73.1 | |
| Ultrasonic Irradiation | Ethanol | Sonication | 88.8 |
Reaction Kinetics and Mechanistic Studies in Synthesis
The formation of symmetrical azines from ketones and hydrazine is a process governed by specific reaction kinetics and a well-understood mechanistic pathway. The reaction proceeds in a stepwise manner, initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ketone. erpublications.com
Second Condensation: The formed hydrazone then reacts with a second molecule of the ketone. erpublications.com This second condensation step leads to the formation of the symmetrical azine, with the elimination of another molecule of water. rsc.org
The rate of azine formation is influenced by the nature of the carbonyl compound. Aldehydes generally react faster than ketones, and within ketones, the reactivity decreases from dialkyl ketones to alkaryl ketones to diaryl ketones. rsc.org The formation of ketazines, such as Acetophenone azine, may require the presence of an acid catalyst, like acetic or formic acid, and an excess of the ketone to drive the reaction to completion. rsc.org
Studies have shown that the bifunctionality of hydrazine plays a crucial role in the reaction mechanism. Hydrazine can exist in unprotonated, monoprotonated, and diprotonated forms in solution. The unprotonated and monoprotonated forms are nucleophilic and can participate in the reaction, whereas the diprotonated form lacks the necessary free electron pair on the nitrogen atom for nucleophilic attack. erpublications.com
The use of ultrasonic irradiation has been shown to enhance the reaction kinetics. This enhancement is attributed to increased mass transport of reactants and the generation of localized high temperatures and pressures due to acoustic cavitation, which can accelerate the chemical reaction rates. nih.gov
Oxidation Reactions of Acetophenone Azine
The oxidation of acetophenone azine can be achieved using various oxidizing agents, leading to the formation of corresponding azine oxides.
Oxidizing Agents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)
Common oxidizing agents such as potassium permanganate and hydrogen peroxide are employed for the oxidation of acetophenone azine. The reaction conditions, including the choice of solvent and temperature, play a crucial role in the efficiency and outcome of the oxidation process.
Potassium Permanganate (KMnO4): Studies on the oxidation of acetophenone itself by potassium permanganate in an acidic medium indicate that the reaction is first-order with respect to both the substrate and the oxidant. asianpubs.org While specific kinetic data for the oxidation of acetophenone azine by KMnO4 is not extensively detailed, the reactivity of the acetophenone moiety suggests that the azine would also be susceptible to oxidation by this strong oxidizing agent. asianpubs.orgsci-hub.ruderpharmachemica.com
Hydrogen Peroxide (H2O2): Hydrogen peroxide is another effective oxidizing agent for azines. In some cases, the oxidation of azines with hydrogen peroxide can lead to the cleavage of the C=N-N=C bond system, yielding the parent ketone, acetophenone, as a product. researchgate.net The use of catalysts, such as certain selenium compounds, can influence the reaction pathway and product distribution. researchgate.net
The following table summarizes the oxidizing agents used for acetophenone azine and related compounds.
| Oxidizing Agent | Substrate | Key Observations |
| Potassium Permanganate | Acetophenone | First-order kinetics, catalyzed by acid. asianpubs.org |
| Hydrogen Peroxide | Aromatic Aldazines | Can lead to the formation of arenecarboxylic acids with a catalyst. researchgate.net |
| Thianthrene Cation Radical | meso-Azobis-a-phenylethane | Leads to oxidative decomposition, yielding acetophenone and acetophenone azine among other products. koreascience.kr |
Formation of Corresponding Azine Oxides
The oxidation of the nitrogen atoms in the azine linkage leads to the formation of acetophenone azine N-oxides. These N-oxides are important intermediates in organic synthesis. rsc.orgacs.orgnih.gov The reactivity of azine N-oxides has been explored in various catalytic reactions, including palladium-catalyzed direct arylation and rhodium-catalyzed intermolecular alkyne hydroacylation. rsc.orgnih.gov The N-oxide functionality can act as a directing group, influencing the regioselectivity of these transformations. rsc.org
Reduction Reactions of Acetophenone Azine
The reduction of acetophenone azine typically targets the C=N double bonds, leading to the formation of the corresponding hydrazine derivative.
Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Hydride-based reducing agents are commonly used for the reduction of the C=N bonds in azines.
Sodium Borohydride (NaBH4): Sodium borohydride is a mild reducing agent capable of reducing ketones and imines. blogspot.comscribd.comlibretexts.orgmasterorganicchemistry.com While specific studies on the reduction of acetophenone azine with NaBH4 are not extensively detailed, its known reactivity with C=O and C=N bonds suggests it would be an effective reagent for this transformation. libretexts.orgmasterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a more powerful reducing agent than NaBH4 and can readily reduce a wide range of functional groups, including azines. libretexts.orgresearchgate.netlookchem.comharvard.eduresearchgate.net It is expected to efficiently reduce acetophenone azine to the corresponding hydrazine.
The table below outlines the common reducing agents and their general applications.
| Reducing Agent | Functional Group Reduced | Product |
| Sodium Borohydride (NaBH4) | Aldehydes, Ketones, Imines | Alcohols, Amines |
| Lithium Aluminum Hydride (LiAlH4) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Azines | Alcohols, Amines, Hydrazines |
Conversion to Hydrazines
The reduction of acetophenone azine breaks the two π-bonds of the C=N linkages and adds hydrogen atoms across them, resulting in the formation of 1,2-bis(1-phenylethyl)hydrazine. This transformation converts the imine functionalities into a saturated hydrazine derivative.
Substitution Reactions
Information regarding direct substitution reactions on the aromatic rings of acetophenone azine is limited in the available literature. However, studies on related halogenated acetophenone azines provide some insight into potential substitution pathways. For instance, hexachloroacetophenone azine has been shown to undergo displacement of all its chlorine atoms when treated with sodium methoxide (B1231860), yielding a hexamethoxy derivative. cdnsciencepub.com This indicates that nucleophilic substitution can occur on derivatives of acetophenone azine under certain conditions.
Additionally, research on differently substituted acetophenone azines treated with Vilsmeier's reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) has shown the formation of formylated pyrazole (B372694) derivatives. researchgate.net This suggests that under specific electrophilic conditions, the acetophenone azine structure can undergo cyclization and substitution reactions. The synthesis of asymmetrical acetophenone azines with various substituents on the phenyl rings has also been reported, which involves coupling reactions rather than direct substitution on a pre-formed acetophenone azine molecule. missouri.edu
Conditions and Reagent Specificity
The reactivity of acetophenone azine is highly dependent on the reaction conditions and the reagents employed.
Reaction with Amines: The reaction of acetophenone aminocarbocarbazone with benzylamine (B48309) leads to the formation of acetophenone β-benzyl semicarbazone. gla.ac.uk
Reaction with Hydrazine: Acetophenone azine can be heated with anhydrous hydrazine to produce acetophenone hydrazone. orgsyn.org
Halogenation: Treatment of acetophenone azine with bromine in methanol (B129727) results in the formation of the dibromo analogue. cdnsciencepub.com In contrast, reaction with chlorine in carbon tetrachloride can lead to the formation of α-chloro and α,α'-dichloroacetophenone azines. cdnsciencepub.com
Displacement Reactions: Hexachloroacetophenone azine undergoes displacement of all its chlorine atoms when treated with sodium methoxide (NaOMe) to yield the hexamethoxy compound. cdnsciencepub.com
Hydrolysis and Degradation Studies
The hydrolysis of acetophenone azine is a significant degradation pathway, leading to the formation of its constituent precursors, acetophenone and hydrazine. nih.gov This process is of particular importance in understanding its environmental fate and stability.
Hydrolytic Cleavage to Hydrazine and Acetophenone
Acetophenone azine undergoes hydrolysis, breaking the C=N bonds and the N-N bond to yield acetophenone and hydrazine. nih.govwikipedia.org This reaction is essentially the reverse of its formation from the condensation of acetophenone and hydrazine. smolecule.com The hydrolysis can be catalyzed by acids. nih.govhmpgloballearningnetwork.com In the absence of an acid catalyst, hydrolysis is not observed, even in the presence of water. nih.gov
Kinetics of Hydrolysis under Varied Conditions
The rate of hydrolysis of acetophenone azine is influenced by various factors, including pH and temperature.
In Artificial Sweat: A study on the stability of acetophenone azine in artificial sweat at 37°C demonstrated significant hydrolysis over time. After 24 hours, 30-40% of the initial amount was hydrolyzed. nih.gov After 72 hours, approximately 95% had reacted, and by 120 hours (5 days), the compound was almost completely hydrolyzed. nih.gov The half-life in this medium was determined to be 24 hours.
Effect of pH: Studies on other azines have shown that hydrolysis is lowest at a pD of 8 and increases as the pD decreases, with about 50% of the azine remaining at pD 5 after six days. nih.gov
Catalyzed Hydrolysis: The hydrolysis of acetone (B3395972) azine, a related compound, has been studied using a weak-acid ion exchange resin as a catalyst. The optimal conditions for hydrolysis were found to be a temperature of 90°C, a catalyst mass fraction of 5%, and a molar ratio of water to acetone azine of 7:1, resulting in a 34.6% conversion of acetone azine. researchgate.net A kinetic model for this reaction determined the apparent activation energies for the forward and reverse reactions to be 2067.57 J/mol and 125.07 J/mol, respectively. researchgate.net
Table 1: Hydrolysis of Acetophenone Azine in Artificial Sweat at 37°C
| Time (hours) | Percent Hydrolyzed |
| 24 | 30-40% |
| 72 | ~95% |
| 120 | ~100% |
Data sourced from a stability study of acetophenone azine. nih.gov
Implications for Environmental Persistence and Stability
The susceptibility of acetophenone azine to hydrolysis has significant implications for its environmental persistence. The breakdown into acetophenone and hydrazine suggests that acetophenone azine itself may not be highly persistent in aqueous environments. However, the degradation products also need to be considered. Acetophenone is known to biodegrade readily in the environment and has a low potential for bioconcentration in aquatic organisms. epa.gov Hydrazine, on the other hand, is a known toxic substance. smolecule.com The rate of hydrolysis will therefore directly impact the environmental concentration and potential effects of both the parent compound and its degradation products. The fact that hydrolysis does not readily occur under neutral conditions suggests that its stability may be greater in certain environmental compartments. nih.gov
Interconversion Reactions
Acetophenone azine can participate in interconversion reactions, particularly with its corresponding hydrazone. The formation of acetophenone azine from acetophenone hydrazone can occur, especially at temperatures above 20°C during the removal of volatile materials in its synthesis. orgsyn.org The reaction of acetophenone hydrazone with chloroacetophenone yielding a mixture that includes acetophenone azine further demonstrates the dynamic equilibrium and interconversion possibilities between these related compounds. cdnsciencepub.com
Precursor to Hydrazones via Reaction with Hydrazine
Acetophenone azine serves as a direct precursor for the synthesis of acetophenone hydrazone. This transformation is achieved through a reaction with hydrazine (N₂H₄). wikipedia.org The process involves heating acetophenone azine with anhydrous hydrazine. orgsyn.org This reaction effectively cleaves the azine bridge and results in the formation of two equivalents of the corresponding hydrazone. wikipedia.org
The general reaction is as follows: R₂C=N-N=CR₂ + N₂H₄ → 2 R₂C=N-NH₂ wikipedia.org
This method is particularly advantageous as it can produce high yields of the hydrazone product, which may be purer than those synthesized through direct condensation of a ketone with hydrazine, a process that can sometimes lead to the formation of the azine as a contaminant. orgsyn.org The formation of acetophenone hydrazone from acetophenone azine is a key step in various synthetic routes. orgsyn.org
Table 1: Synthesis of Acetophenone Hydrazone from Acetophenone Azine
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Acetophenone azine, Anhydrous hydrazine | Heating | Acetophenone hydrazone | orgsyn.org |
Precursor to Diazo Compounds
Acetophenone azine is also a precursor to diazo compounds, typically proceeding through the intermediate formation of a hydrazone. wikipedia.orgsathyabama.ac.in The general pathway involves the conversion of the azine to a hydrazone, which is then oxidized to yield the diazo compound.
The hydrazones of acetophenone can react with certain reagents to form intermediate diazo compounds. researchgate.net For example, the oxidation of acetophenone hydrazone with an oxidant like activated manganese dioxide (MnO₂) can produce the corresponding diazo compound. nih.gov This transient diazo species is highly reactive and can be used in subsequent reactions, such as carbon-carbon bond formation. nih.govrsc.org
Recent research has also explored the aerobic dehydrogenation of hydrazones to form diazo compounds using heterogeneous catalysts, such as an iron-nitrogen-carbon (Fe-N-C) catalyst, with oxygen as the oxidant. acs.org The thermal decomposition of diazo compounds can sometimes lead to the formation of azines as a byproduct, highlighting the close chemical relationship between these compound classes. erpublications.comrsc.orgresearchgate.net
Table 2: Transformation Pathway from Acetophenone Azine to Diazo Compounds
| Starting Material | Intermediate | Reagents/Conditions for Transformation | Final Product | Reference |
|---|---|---|---|---|
| Acetophenone azine | Acetophenone hydrazone | Reaction with hydrazine wikipedia.org | - | |
| Acetophenone hydrazone | Diazo compound | Oxidation (e.g., with MnO₂) nih.gov | Diazo compound | nih.gov |
| Acetophenone hydrazone | Diazo compound | Aerobic oxidation with Fe-N-C catalyst acs.org | Diazo compound | acs.org |
Historical Context of Azine Synthesis and Characterization
The synthesis of azines via the condensation of carbonyl compounds with hydrazine (B178648) has been a known reaction for a considerable time. rsc.orgrsc.org Historically, this reaction has been utilized for the isolation, purification, and characterization of carbonyl compounds. erpublications.comrsc.org The formation of a crystalline azine derivative from a liquid carbonyl compound can facilitate its identification.
Early research focused on establishing the fundamental reactivity and properties of azines. Over the years, various methods for synthesizing both symmetrical and unsymmetrical azines have been developed, including solvent-free and catalyst-free procedures. researchgate.net The characterization of these compounds has been advanced by the application of modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography. arkat-usa.orgsci-hub.seresearchgate.net These methods have been crucial in determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry, of acetophenone (B1666503) azine and related compounds. arkat-usa.orgresearchgate.net
Interactive Data Table: Properties of Acetophenone Azine
| Property | Value |
| Molecular Formula | C16H16N2 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | (E)-1-phenyl-N-[(E)-1-phenylethylideneamino]ethanimine |
| CAS Number | 729-43-1 |
| Melting Point | 197-198 °C |
Note: Data sourced from various chemical databases and research articles. nih.gov
Derivatization Strategies and Functionalization
Synthesis of Substituted Acetophenone (B1666503) Azine Derivatives
The core structure of acetophenone azine can be elaborated through the synthesis of both symmetrical and asymmetrical derivatives, allowing for the introduction of a wide array of functional groups.
Symmetrical Acetophenone Azine Derivatives
Symmetrical acetophenone azine derivatives are typically synthesized through the condensation reaction of a substituted acetophenone with hydrazine (B178648) hydrate (B1144303). ugm.ac.idresearchgate.net This straightforward approach involves reacting two equivalents of a single acetophenone derivative with one equivalent of hydrazine, often in a solvent like ethanol (B145695) and sometimes aided by reflux or ultrasonic irradiation. ugm.ac.idugm.ac.iddoaj.org This method has been successfully used to prepare derivatives such as 2'-hydroxy acetophenone azine and 2',4'-dihydroxy acetophenone azine. ugm.ac.idresearchgate.net The reaction yields a symmetrical molecule where the substituents on both phenyl rings are identical. ugm.ac.id
For example, the synthesis of 2',4'-dihydroxy acetophenone azine involves the reaction of 2,4-dihydroxy acetophenone with hydrazine hydrate. researchgate.net The resulting symmetrical azine has hydroxyl groups at the 2' and 4' positions of both aromatic rings. researchgate.net These symmetrical derivatives are of interest for their potential applications as chemosensors. ugm.ac.idresearchgate.net
Table 1: Examples of Symmetrical Acetophenone Azine Derivatives
| Derivative Name | Starting Acetophenone | Synthesis Method | Reference |
| 2'-hydroxy acetophenone azine | 2'-hydroxy acetophenone | Condensation with hydrazine hydrate in ethanol | ugm.ac.id |
| 2',4'-dihydroxy acetophenone azine | 2',4'-dihydroxy acetophenone | Condensation with hydrazine hydrate in ethanol | ugm.ac.idresearchgate.net |
| α,α'-Dichloroacetophenone azine | α-Chloroacetophenone | Acid-catalyzed reaction with hydrazine | cdnsciencepub.com |
Asymmetrical Acetophenone Azine Derivatives
The synthesis of asymmetrical, or unsymmetrical, acetophenone azines allows for the introduction of different substituents on each of the two aromatic rings, leading to a broader range of functionalities and properties.
Asymmetrical acetophenone azines can be prepared by a stepwise reaction. First, a substituted acetophenone is reacted with a large excess of hydrazine hydrate to form the corresponding acetophenone hydrazone. sci-hub.se This hydrazone is then reacted with a different substituted acetophenone to yield the desired unsymmetrical azine. cdnsciencepub.comsci-hub.se This method prevents the formation of significant amounts of symmetrical azines. sci-hub.se
An alternative approach involves the direct reaction of an acetophenone hydrazone with a different ketone. cdnsciencepub.com For instance, the reaction of acetophenone hydrazone with α-chloroacetophenone can produce a mixture containing the unsymmetrical azine, alongside the two symmetrical azines. cdnsciencepub.com Researchers have successfully synthesized various unsymmetrical azines by introducing different donor and acceptor groups, such as alkoxy and halogen substituents, at the 4- and 4'-positions of the phenyl rings. researchgate.net For example, 4-fluoroacetophenone-(4'-phenoxyphenylethylidene) hydrazone was created to study the effects of dipole alignment in crystals. researchgate.net Another study reported the synthesis of asymmetrical azines like 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-phenylethylidene) hydrazine by refluxing p-isobutyl acetophenone hydrazone with acetophenone. sci-hub.se
Table 2: Examples of Asymmetrical Acetophenone Azine Derivatives with Varied Aromatic Moieties
| Derivative Name | Synthesis Reactants | Key Feature | Reference |
| 4-Fluoroacetophenone-(4'-phenoxyphenylethylidene) hydrazone | 4-Fluoroacetophenone, 4'-Phenoxyphenylethylidene hydrazone | Donor-acceptor substituted azine | researchgate.net |
| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-nitrophenyl)ethylidene) hydrazine | p-Isobutyl acetophenone hydrazone, 4-Nitroacetophenone | Introduction of nitro group | sci-hub.se |
| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-methoxyphenyl)ethylidene) hydrazine | p-Isobutyl acetophenone hydrazone, 4-Methoxyacetophenone | Introduction of methoxy (B1213986) group | sci-hub.se |
A specific class of derivatives is formed from mono-Mannich bases of acetophenone. These Mannich bases, which are 1-aryl-3-amino-1-propanone hydrochlorides, can be converted into their corresponding azine derivatives. nih.govnih.gov The synthesis involves reacting the acetophenone-derived mono-Mannich base with hydrazine. nih.govresearchgate.net This creates a bifunctional agent, N,N'-bis(3-amino-1-aryl-propylidene)hydrazine dihydrochloride (B599025). nih.govresearchgate.net
In these structures, the aryl group can be a phenyl or a p-hydroxyphenyl group, and the amine component can be varied, for example, by using dimethylamine, piperidine, or morpholine (B109124) in the initial Mannich reaction. nih.govnih.gov For example, N,N'-bis(3-morpholine-4-yl-1-phenylpropylidene)hydrazine dihydrochloride is an azine derivative synthesized from the corresponding morpholino mono-Mannich base of acetophenone. nih.gov
Introduction of Varied Aromatic Moieties
Chemical Derivatization for Analytical Applications
Acetophenone can be used as a derivatizing agent to facilitate the detection and quantification of certain analytes in chromatography.
Formation for Enhanced Detection in Chromatography
The reaction of an analyte with acetophenone can yield a derivative with improved chromatographic properties or detectability. For instance, while not a derivatization of acetophenone azine itself, acetophenone has been used as a derivatizing agent for compounds like unsymmetrical dimethylhydrazine (UDMH) for analysis by gas chromatography (GC). dtic.mil However, the resulting ketone derivative showed instability under the tested chromatographic conditions. dtic.mil
In high-performance liquid chromatography (HPLC), derivatization is often employed to enhance UV detection. For example, while acetophenone azine itself has been identified in materials using HPLC, the derivatization of other molecules to form azine-like structures is a common strategy. researchgate.netmdedge.com Hydrazine and its derivatives can be reacted with ketones like acetone (B3395972) to form acetone azine, which is then readily analyzed by headspace GC-MS. researchgate.net This principle of forming an azine for enhanced detection is a key analytical strategy. Similarly, other carbonyl-containing reagents are used to derivatize analytes that lack a suitable chromophore for UV detection. For example, 2-bromoacetophenone (B140003) has been used to derivatize betaine, allowing for its simultaneous determination with choline (B1196258) by HPLC-UV, as the resulting derivative has a strong UV absorbance. koreascience.kr
Sensitivity and Specificity Improvements
The derivatization of the acetophenone azine structure is a key strategy for enhancing its performance as a chemosensor, particularly for improving sensitivity and selectivity toward specific analytes. By strategically modifying the molecular framework, researchers can tune the electronic and photophysical properties of the compound.
One significant area of application for derivatized acetophenone azines is in the detection of anions, such as cyanide (CN⁻). ugm.ac.id The introduction of specific functional groups onto the phenyl rings of the acetophenone azine scaffold can greatly influence its binding affinity and signaling response to target ions. For instance, the synthesis of symmetrical acetophenone azine derivatives bearing hydroxyl groups, such as 2'-hydroxy acetophenone azine and 2',4'-dihydroxy acetophenone azine, has been shown to create effective colorimetric and fluorescent chemosensors. ugm.ac.id These hydroxyl groups can act as binding sites for anions, leading to a detectable change in color or fluorescence upon interaction.
Research findings indicate that introducing electron-withdrawing groups can further enhance selectivity for certain anions. The sensitivity of these chemosensors is quantified by the Limit of Detection (LOD), which represents the lowest concentration of an analyte that can be reliably detected. Studies have demonstrated that 2',4'-dihydroxy acetophenone azine exhibits a significantly lower LOD for cyanide compared to the 2'-hydroxy derivative, indicating higher sensitivity. ugm.ac.id This improvement is attributed to the enhanced electronic effects of the additional hydroxyl group. ugm.ac.id
Table 1: Limit of Detection (LOD) for Cyanide Anion by Acetophenone Azine Derivatives
| Compound | Detection Method | LOD (M) | Reference |
| 2'-hydroxy acetophenone azine | Colorimetric | 9.68 x 10⁻⁴ | ugm.ac.id |
| 2'-hydroxy acetophenone azine | Fluorescent | 15.90 x 10⁻⁴ | ugm.ac.id |
| 2',4'-dihydroxy acetophenone azine | Colorimetric | 9.63 x 10⁻⁵ | ugm.ac.id |
| 2',4'-dihydroxy acetophenone azine | Fluorescent | 8.95 x 10⁻⁵ | ugm.ac.id |
Azine Activation via Catalysis
Catalytic activation provides a powerful avenue for the functionalization of azines, enabling the formation of new chemical bonds under mild and efficient conditions. This approach often circumvents the need for harsh reagents or the pre-functionalization of substrates that is common in traditional methods, such as the formation of N-oxides. core.ac.uknih.gov
Silylium (B1239981) Catalysis
A significant advancement in azine functionalization is the use of silylium ion catalysis. core.ac.ukacs.org This method allows for the direct, catalytic, and selective functionalization of azines with nucleophiles, such as silyl (B83357) ketene (B1206846) acetals (SKA), without requiring prior activation of the azine substrate. core.ac.uknih.gov The process is notable for its mild reaction conditions, broad substrate scope, and high functional group tolerance. core.ac.ukacs.org
The catalytic cycle is initiated by the in situ generation of a highly electrophilic silylium ion from a Brønsted acid precatalyst and the SKA. core.ac.ukacs.org This reactive silylium species coordinates to the nitrogen atom of the azine ring, activating it for nucleophilic attack. nih.gov A key feature of this transformation is its high regioselectivity, directing the nucleophilic addition to the C4-position of the azine ring. core.ac.ukacs.org
Following the nucleophilic addition, which forms a dihydropyridine (B1217469) intermediate, a subsequent in situ oxidation step can be performed to rearomatize the ring, yielding the final functionalized azine product in a one-pot procedure. core.ac.ukacs.org The catalyst design, which leverages high electrophilicity and confinement, is crucial for the reaction's efficiency and chemoselectivity. nih.govacs.org This methodology represents a practical and efficient strategy for the diversification of N-heterocyclic compounds. core.ac.uk
Other Catalytic Systems
Beyond silylium catalysis, several other transition-metal-based catalytic systems have been developed to activate and functionalize azines. These methods enable a variety of chemical transformations, including C-H activation, C-C bond formation, and C-N bond construction.
Rhodium Catalysis: Rhodium complexes have proven effective in mediating several types of azine transformations. Cationic Rh(III) catalysts can be used for the synthesis of N-amino isoquinolin-3-one derivatives from acetophenone N-Boc hydrazones through a C-H activation pathway. acs.org In a different reaction, rhodium complexes have been shown to promote a novel, nonsymmetrical cleavage of the N-N bond in azines, accompanied by C-H activation, to yield an imine and a benzonitrile. researchgate.net Furthermore, Rh(I) catalysts have been employed in the ortho-C–H bond activation of aromatic aldazines for alkylation with terminal alkenes. researchgate.net
Copper Catalysis: Copper-based catalysts are also utilized in azine functionalization. For instance, copper(I) iodide has been used to catalyze the C2 alkylation of azine N-oxides with tosylhydrazones under microwave-assisted conditions. mdpi.com Additionally, Cu(II) has been used to promote the synthesis of novel azine scaffolds based on naphthalene. researchgate.net
Palladium Catalysis: Palladium catalysts are well-known for facilitating cross-coupling reactions. In the context of azines, Pd-based systems have been used for the C2-arylation of azines with aryl-bromides. mdpi.com
These diverse catalytic systems underscore the versatility of the azine core, allowing for a wide range of derivatizations and the construction of complex molecular architectures from the fundamental acetophenone azine structure.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of Acetophenone (B1666503) Azine. The symmetry of the molecule is reflected in the simplicity of its ¹H and ¹³C NMR spectra.
The ¹H-NMR spectrum of Acetophenone Azine displays characteristic signals corresponding to the methyl and aromatic protons. Due to the symmetrical nature of the molecule, where two acetophenone units are joined by an azine bridge, single signals are observed for each type of equivalent proton. The aromatic protons appear as a multiplet in the range of δ 6.93–7.63 ppm, while the methyl (CH₃) protons give rise to a distinct singlet at approximately δ 2.56 ppm. The integration of these signals corresponds to the number of protons in each chemical environment.
| Proton Type | Chemical Shift (δ, ppm) | Signal Assignment |
|---|---|---|
| Aromatic | ~6.93 - 7.63 | C₆H₅ |
| Methyl | ~2.56 | CH₃ |
In the ¹³C-NMR spectrum, the imine carbon (C=N) is a key diagnostic peak, appearing at a chemical shift of approximately δ 168.19 ppm. The methyl carbon (CH₃) signal is observed in the aliphatic region around δ 14.96 ppm. The spectrum is further characterized by signals corresponding to the aromatic carbons of the phenyl rings. The formation of the azine from acetophenone is unequivocally confirmed by the absence of the carbonyl (C=O) carbon peak, which is typically found around δ 197.0 ppm in the spectrum of acetophenone. scribd.com
| Carbon Type | Chemical Shift (δ, ppm) | Signal Assignment |
|---|---|---|
| Imine | ~168.19 | C=N |
| Aromatic | (Varies) | C₆H₅ |
| Methyl | ~14.96 | CH₃ |
¹H-NMR Chemical Shifts and Signal Assignments
Infrared (IR) Spectroscopy
IR spectroscopy highlights the key functional groups present in Acetophenone Azine and confirms the conversion from its precursor.
The IR spectrum of Acetophenone Azine is distinguished by a strong absorption band corresponding to the stretching vibration of the carbon-nitrogen double bond (C=N) of the azine group. This characteristic peak is typically observed in the region of 1596–1605 cm⁻¹. researchgate.netsci-hub.se For some substituted acetophenone azines, this asymmetric stretching frequency is a defining feature. sci-hub.se
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=N Stretch | ~1596 - 1605 | Strong |
A crucial piece of evidence for the successful synthesis of Acetophenone Azine from Acetophenone is the disappearance of the strong carbonyl (C=O) stretching peak. In the IR spectrum of the starting material, acetophenone, this peak is prominent around 1686 cm⁻¹. spectroscopyonline.com Its absence in the spectrum of the final product confirms that the carbonyl groups have been fully converted into the azine linkage.
Characteristic C=N Stretch Frequencies
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EIMS) of Acetophenone Azine reveals details about its molecular weight and fragmentation pathways. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (C₁₆H₁₆N₂), which is 236.31 g/mol . Studies on the fragmentation of Acetophenone Azine show that common pathways involve the initial loss of a hydrogen atom or a methyl group (M-CH₃). ekb.eg These initial losses are often followed by complex rearrangements, including the migration of phenyl or methyl groups. ekb.eg The fragmentation pattern is distinct from that of acetophenone, which typically shows major fragments at m/z 105 (loss of CH₃) and m/z 77 (phenyl cation).
Electron Impact Mass Spectrometry (EIMS)
Electron Impact Mass Spectrometry (EIMS) is a powerful technique for analyzing acetophenone azine. In this method, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and subsequent fragmentation. liverpool.ac.uknih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fingerprint of the molecule, revealing its molecular weight and the masses of its various fragments. asdlib.orgwiley.com Studies have extensively used EIMS to investigate the fragmentation pathways of acetophenone azine and its derivatives. ekb.eg
Molecular Ion Detection (M⁺)
The molecular ion (M⁺) peak in the mass spectrum of acetophenone azine is a crucial piece of information as it confirms the molecular weight of the compound. For acetophenone azine (C₁₆H₁₆N₂), the expected m/z of the molecular ion is 236. cdnsciencepub.com The observation of this peak, even if it is not the most intense (the base peak), is the first step in spectral interpretation. asdlib.org However, the stability of the molecular ion can be low, and in some cases, it may not be observed at all due to rapid fragmentation. asdlib.orgscirp.org The presence of a small peak at m/z 237 can be attributed to the natural abundance of the ¹³C isotope. asdlib.org
Fragmentation Patterns and Mechanisms
The fragmentation of acetophenone azine under electron impact is complex, involving various bond cleavages and rearrangements. acs.org A significant fragmentation pathway involves the initial loss of a methyl group (CH₃) to form a stable ion. asdlib.org Other observed fragments arise from further cleavages and rearrangements within the molecule. ekb.eg
Key Fragmentation Pathways of Acetophenone Azine:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 236 | Molecular Ion (M⁺) |
| 221 | [M - CH₃]⁺ |
| 118 | [C₈H₈N]⁺ |
| 105 | [C₇H₅O]⁺ (from acetophenone impurity) |
| 104 | [C₇H₆N]⁺ |
| 103 | [C₇H₅N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
This table is generated based on data from multiple sources. asdlib.orgcdnsciencepub.com
The fragmentation process is initiated by the high energy imparted to the molecule, leading to the breaking of the weakest bonds and the formation of the most stable charged fragments. gatech.edu
Alkyl and Aryl Migration Phenomena
A notable feature in the mass spectrometry of acetophenone azine is the occurrence of alkyl and aryl migrations. ekb.egacs.org These rearrangements are driven by the formation of more stable ionic structures. Studies have provided evidence for phenyl, hydrogen, and methyl migrations during the unimolecular decomposition of acetophenone azine upon electron impact. acs.orgupenn.edu These migrations often lead to the formation of cyclic intermediates, which then fragment further. ekb.eg This phenomenon is not uncommon in the mass spectrometry of compounds containing aromatic rings and heteroatoms. wiley.com
Cleavage Between Azine Nitrogens
Cleavage of the N-N bond in the azine linkage is a significant fragmentation pathway for acetophenone azine and its derivatives. ekb.eg This homolytic cleavage is facilitated by the relatively low energy required to break the N-N bond. scirp.org This cleavage results in the formation of fragment ions corresponding to the individual acetophenone imine moieties. For acetophenone azine, this cleavage can lead to the formation of ions around m/z 118.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity and confirm the identity of acetophenone azine. ekb.egepa.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each separated component, allowing for their definitive identification. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of acetophenone azine. thermofisher.com
X-Ray Diffraction (XRD) for Solid-State Structure
X-ray diffraction (XRD) is the primary technique for elucidating the three-dimensional solid-state structure of crystalline compounds like acetophenone azine. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. mst.edu
Studies on acetophenone azine and its derivatives have revealed important structural features. For instance, the crystal structure of ortho-hydroxy acetophenone azine has been identified as a single-phase polycrystalline monoclinic system. researchgate.netresearchgate.net The configuration of the azine can vary, with both E,E and Z,E isomers being possible. arkat-usa.org The planarity of the molecule can be influenced by steric hindrance from substituents. arkat-usa.org In some asymmetrically substituted acetophenone azines, near-perfect parallel alignment of molecular dipoles has been achieved, which is of interest for applications in nonlinear optics. mst.edumst.edu
Crystallographic Data for an Acetophenone Azine Derivative:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.6622(5) |
| b (Å) | 15.5860(5) |
| c (Å) | 18.5481(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4238.7(2) |
| Z | 8 |
This table presents data for a related derivative, 4-Methyl-N-(1-phenylethyl)-N'-(1-phenylethylidene)benzenesulfonohydrazide, as a representative example of crystallographic analysis in this class of compounds. cdnsciencepub.com
Crystallographic Parameters (e.g., Unit Cell, Space Group)
X-ray crystallography has been instrumental in determining the precise solid-state structure of acetophenone azine derivatives. For instance, ortho-hydroxyacetophenone azine has been identified to possess a monoclinic structure. researchgate.netresearchgate.net The unit cell lattice constants for this derivative were determined to be a = 1.578 nm, b = 1.394 nm, and c = 0.64 nm, with plane angles of α = 90°, β = 123.8°, and γ = 90°. researchgate.netresearchgate.net
In another example, 4-iodoacetophenone azine crystallizes in the orthorhombic space group Pbcn. missouri.eduresearchgate.net Its unit cell parameters are a = 34.5187(19) Å, b = 7.2638(4) Å, and c = 6.3736(3) Å. missouri.eduresearchgate.net Similarly, (E,E)-2′,4′-dihydroxyacetophenone azine dimethylformamide disolvate crystallizes in the triclinic system with the space group P-1. nih.gov The unit cell dimensions for this solvate are a = 6.1616 (7) Å, b = 7.3109 (8) Å, and c = 13.4537 (15) Å, with angles α = 96.771 (1)°, β = 103.049 (2)°, and γ = 96.607 (1)°. nih.gov
The crystallographic data for various acetophenone azine derivatives are summarized in the interactive table below.
Polycrystalline Nature and Monoclinic Structure
Studies on thin films of ortho-hydroxyacetophenone azine have shown that both the bulk material and the deposited films are single-phase polycrystalline with a monoclinic structure. researchgate.netresearchgate.net This indicates that while the material consists of many small crystallites, they all share the same monoclinic crystal system. The polycrystalline nature is a common characteristic of azine compounds. semanticscholar.org
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound, ensuring it matches the expected molecular formula. For various asymmetrical p-isobutyl acetophenone azines, elemental analysis has been employed to verify their composition. researchgate.net The molecular formula for acetophenone azine is C₁₆H₁₆N₂. nih.govscbt.comthermofisher.com The expected elemental composition would be approximately 81.32% Carbon, 6.82% Hydrogen, and 11.85% Nitrogen.
Stereochemical Characterization
The stereochemistry of acetophenone azine is largely defined by the configuration around the C=N double bonds and the conformation around the central N-N single bond.
Azines can exist as three possible configurational isomers: (E,E), (E,Z), and (Z,Z). rsc.orgerpublications.com The (E,E)-isomer is generally the most thermodynamically stable form for aromatic azines, where the larger phenyl groups are positioned trans to each other across the C=N–N=C backbone. rsc.orgerpublications.com This configuration minimizes steric hindrance. Numerous studies on para-substituted acetophenone azines have confirmed their existence in the (E,E)-configuration in the solid state. capes.gov.brmissouri.eduacs.org For example, (E,E)-2′,4′-dihydroxyacetophenone azine is centrosymmetric and exists in an E,E configuration with respect to the two C=N bonds. nih.gov
Aromatic azines, including derivatives of acetophenone azine, are known to undergo thermal and photochemical isomerization around the C=N double bonds. rsc.orgerpublications.comresearchgate.net This E/Z isomerization allows for the interconversion between the (E,E), (E,Z), and (Z,Z) isomers. rsc.orgerpublications.com The process is often reversible, with the thermodynamically more stable (E,E) form being favored. erpublications.com Irradiation with light can promote the formation of the less stable isomers, a property that leads to the photochromic behavior observed in some azines. rsc.orgerpublications.com Studies on various azines have shown that they can undergo photochemical E/Z isomerization to produce (E/Z) and (Z/Z) isomers from the more stable (E,E) form. osti.gov
In addition to isomerization at the C=N bonds, the conformation of the azine bridge is determined by rotation around the central N-N single bond. researchgate.net This rotation leads to different conformations, most notably the s-trans (anti) and gauche (syn) forms. While conjugation across the azine bridge is maximized in the planar s-trans conformation, many substituted acetophenone azines adopt a non-planar gauche conformation in the solid state. missouri.eduresearchgate.netmissouri.edu For instance, 4-iodoacetophenone azine exhibits a gauche conformation around the N-N bond. missouri.eduresearchgate.net Theoretical studies on formaldazine, a simple azine, indicate that the energy barrier for rotation around the N-N bond is relatively low, suggesting that conformational changes can occur with minimal energy input. researchgate.net This rotational flexibility is a key aspect of the molecule's dynamic behavior. scribd.com
Computational Chemistry and Theoretical Analysis
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the properties of azine systems. DFT calculations are computationally less intensive than other high-level methods while still providing accurate results by incorporating a significant portion of electron correlation. sci-hub.se A common approach involves using Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional (B3LYP) combined with various basis sets, such as 6-31G(d,p) and 6-311++G(d,p), to model the molecular system. sci-hub.secdnsciencepub.comresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For acetophenone (B1666503) azine and its derivatives, DFT methods are employed to find the conformers that exist at a minimum on the potential energy surface. researchgate.netmdpi.com This process often begins with a potential energy surface (PES) scan, where key torsional angles are systematically rotated to map out the energetic landscape and identify stable geometries. sci-hub.senih.gov For instance, a PES scan of the precursor p-isobutylacetophenone was used to inform the starting conformations for the subsequent optimization of its corresponding asymmetrical azines. sci-hub.se
The calculations typically predict that the E,E-configuration is the most stable for symmetrically substituted acetophenone azines. missouri.edursc.orgcapes.gov.br In unsymmetrical azines, different conformers, such as syn and anti, may arise depending on the substituents. sci-hub.se For example, in a methoxy-substituted p-isobutyl acetophenone azine, the 3-syn conformer was found to be the preferred conformation based on its heat of formation calculated via the B3LYP/6-311++g(d,p) method. sci-hub.se The optimized geometric parameters, including bond lengths and angles, are then calculated for these stable conformers. These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
| Molecule | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
|---|---|---|---|---|
| Symmetrical Azines | C=N | 1.274 - 1.283 | C-N-N | - |
| N-N | 1.403 - 1.414 | |||
| p-isobutyl acetophenone azine derivative (nitro-substituted) | N15-N14 | 1.411 | C13-N14-N15 | 117.2 |
| C13-N14 | 1.288 | N14-N15-C16 | 117.2 |
Data sourced from computational studies on various acetophenone azine derivatives. The specific values can vary based on the substituents and the level of theory used. sci-hub.se
The three-dimensional structure of acetophenone azine is significantly influenced by steric effects, particularly from the methyl groups attached to the imine carbons and substituents on the phenyl rings. These steric interactions are a key factor in determining the molecule's preferred conformation. arkat-usa.org While conjugated azines generally favor an extended, planar conformation to maximize π-electron delocalization, steric hindrance can force parts of the molecule to twist out of plane. missouri.eduarkat-usa.org
In E,E-configured acetophenone azines, crystal structure analyses reveal that the central C=N-N=C bridge is often not perfectly planar. missouri.edursc.orgcapes.gov.br The N-N bond frequently adopts a gauche conformation, with dihedral angles reported between 115° and 140°. This deviation from planarity is a strategy to relieve the steric strain between the phenyl rings and the methyl groups. missouri.edu Even with strong electron-donating and -accepting groups that would favor a planar structure for better conjugation, the steric hindrance is often sufficient to enforce a non-planar N-N conformation. missouri.edu
Transition state analysis using DFT is a powerful method to investigate reaction mechanisms and calculate the energy barriers associated with chemical transformations. cdnsciencepub.com This approach has been applied to understand the formation of acetophenone azine from its precursors. cdnsciencepub.comresearchgate.net In one study, the formation of acetophenone azine from acetophenone p-toluensulfonylhydrazone was investigated at the B3LYP/6-31G(d,p) level of theory. cdnsciencepub.com
The calculations explored competing mechanistic pathways. One mechanism involves the formation of a diazo intermediate which then attacks a carbene, while another involves the direct attack of one diazo molecule on another with the simultaneous elimination of a nitrogen molecule. cdnsciencepub.com By locating the transition state structures for each step, the activation energies can be calculated. For the formation of acetophenone azine, two competing transition states, TS1-1 and TS1-2, were identified with activation barriers of 35.28 kcal/mol and 31.59 kcal/mol, respectively. cdnsciencepub.com The comparable energies of these barriers suggest that both mechanisms could be operating simultaneously during the reaction. cdnsciencepub.com Such computational analyses are crucial for elucidating complex reaction pathways that are difficult to probe experimentally. researchgate.net
Steric Effects and Molecular Structure
Electronic Structure and Bonding Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and bonding within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. sci-hub.senih.gov For acetophenone azine and its derivatives, NBO analysis performed at the DFT level (e.g., B3LYP/6-31+G(d,p)) reveals key insights into molecular stability arising from intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.netresearchgate.net
The analysis quantifies the stabilization energy E(2) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov These interactions, often described as donor-acceptor interactions, are critical for understanding the electronic communication between different parts of the molecule. researchgate.net For example, in substituted acetophenone azines, NBO analysis has been used to study the asymmetrization effect, where substituents on one phenyl ring influence the electron distribution across the entire molecule. sci-hub.seresearchgate.net It has also been used to confirm that the azine bridge can act as a "conjugation stopper," limiting the electronic influence of a substituent on one phenyl ring from extending to the other. sci-hub.se
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electronic charge density, ρ(r), and its topological properties to define atomic interactions and bonding. sci-hub.senih.gov The AIM analysis is performed on the optimized molecular geometry to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net
Key to the AIM analysis are the bond critical points (BCPs), which are points of minimum charge density between two interacting atoms. The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. sci-hub.seresearchgate.net A positive Laplacian (∇²ρ > 0) is characteristic of closed-shell interactions, such as ionic bonds and van der Waals interactions, while a negative Laplacian (∇²ρ < 0) indicates shared-shell interactions typical of covalent bonds. sci-hub.se
In studies of substituted acetophenone azines, AIM theory has been employed to identify and characterize intramolecular hydrogen bonds. sci-hub.seresearchgate.netnih.gov For instance, in a methoxy-substituted asymmetrical azine, the analysis of electron density and Laplacian properties indicated the presence of two C-H···N intramolecular bridges. sci-hub.seresearchgate.net These interactions were found to reduce the electron density in the aromatic systems of the azine, demonstrating the power of AIM theory to reveal subtle electronic effects that govern molecular structure and stability. sci-hub.seresearchgate.net
Delocalization of Electron Systems
Research into the electronic structure of acetophenone azines has explored the concept of the azine bridge (–C(Me)=N-N=C(Me)–) and its role in electron delocalization between the two phenyl rings. Studies combining crystallographic, electrochemical, and ab initio methods have suggested that the azine bridge acts as a "conjugation stopper," inhibiting the flow of electrons between donor and acceptor groups on the phenyl rings. acs.org
To further investigate this, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has been employed. acs.orgnih.gov By comparing the chemical shifts of symmetric (where the substituents on both phenyl rings are the same) and asymmetric (with donor and acceptor substituents) acetophenone azines, the degree of through-conjugation can be probed. acs.org The underlying principle is that if significant electron delocalization occurs across the azine bridge, changes in the substituent on one ring should influence the NMR chemical shifts of the protons and carbons on the other ring. acs.org
A comprehensive study of nine symmetrical and eighteen asymmetrical acetophenone azines demonstrated that varying the donor or acceptor group on one phenyl ring does not significantly alter the chemical shifts of the aromatic protons and carbons on the other ring. nih.govmst.edu This provides compelling evidence that the azine bridge largely inhibits through-conjugation, supporting the "conjugation stopper" hypothesis. nih.govmst.edu This finding is crucial for the rational design of molecules with specific electronic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the chemical behavior and biological activities of compounds based on their molecular structures. wikipedia.orgjocpr.com These models establish a mathematical relationship between the chemical's structure and its activity, which can then be used to predict the properties of new or untested compounds. wikipedia.org
Prediction of Chemical Behavior and Interactions
In the context of acetophenone azine, QSAR modeling has been utilized to predict its potential as a skin sensitizer. nih.gov In silico evaluations using software platforms like DEREK Nexus and VEGA have identified structural alerts for skin sensitization. nih.gov For instance, the DEREK Nexus software predicted an EC3 value of 0.15% in the Local Lymph Node Assay (LLNA), classifying the substance as a strong sensitizer, while the VEGA platform suggested it would be a weak sensitizer. nih.gov
QSAR models work by correlating a compound's hazard scores with the scaled toxicity data of its metabolites. For acetophenone azine, this involves considering its hydrolysis products, such as hydrazine (B178648) and acetophenone. nih.gov These predictive models are valuable for risk assessment, helping to identify key structural features that influence reactivity and toxicity without the need for extensive experimental testing.
Spectroscopic Property Prediction and Correlation
Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of acetophenone azine, such as its infrared (IR) spectrum.
Theoretical IR Frequencies
Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies of molecules. For derivatives of acetophenone azine, such as asymmetrical p-isobutyl acetophenone azines, DFT methods have been employed to calculate theoretical IR frequencies. researchgate.netdaneshyari.com These calculations provide a theoretical spectrum that can be compared with experimental data. researchgate.net For instance, in a study of three asymmetrical p-isobutyl acetophenone azines, the stable conformers were predicted using DFT, and their vibrational analyses were performed. researchgate.netsci-hub.se
Correlation with Experimental Spectroscopic Data
The accuracy of theoretical predictions is validated by correlating them with experimental spectroscopic data. For the aforementioned asymmetrical p-isobutyl acetophenone azines, the theoretically calculated IR frequencies were found to be in good agreement with the experimental values obtained from FT-IR spectroscopy. researchgate.net This correlation allows for confident assignment of the observed vibrational bands. For example, the strong band observed in the region of 1596–1604 cm⁻¹ in the experimental spectra of these azines was attributed to the C=N asymmetric stretching vibration, a characteristic feature of the azine group. sci-hub.se Similarly, other characteristic bands for the N-N stretching and the vibrations of substituent groups like nitro (NO₂) and methoxy (B1213986) (OCH₃) were identified and correlated between theoretical and experimental spectra. sci-hub.se
Nonlinear Optical (NLO) Property Investigations
Acetophenone azines, particularly unsymmetrical derivatives with donor and acceptor groups, have been investigated for their nonlinear optical (NLO) properties. NLO materials are of interest for applications in photonics and optoelectronics.
Theoretical predictions of NLO properties are often made by calculating the dipole moment (μ), polarizability (α₀), and the first hyperpolarizability (β_tot). researchgate.net Studies on asymmetrical p-isobutyl acetophenone azines have shown that the introduction of a nitro group (an acceptor) and a methoxy group (a donor) can enhance the NLO response. researchgate.net For example, the azine with a nitro substituent was found to have a better NLO property compared to the unsubstituted and methoxy-substituted analogues, as indicated by its α₀ and β_tot values. researchgate.net
Experimental validation of these theoretical findings is often carried out using the second-harmonic generation (SHG) test. researchgate.net In the case of the nitro-substituted p-isobutyl acetophenone azine, it was found to be NLO active in the experimental SHG test, confirming the theoretical predictions. researchgate.net Furthermore, research on other unsymmetrical acetophenone azines, such as 4-decoxy-4′-chloroacetophenone azine (DCA), has demonstrated strong SHG signals, with a response 34 times larger than that of urea (B33335), a standard NLO material. rsc.org This significant NLO response is attributed to the polar alignment of the molecules in the crystal lattice. rsc.org
Dipole Moment Calculations
The dipole moment (µ) is a measure of the polarity of a molecule. Theoretical calculations of the dipole moment for a series of asymmetrical p-isobutyl acetophenone azines have been performed to understand their electronic behavior. cdnsciencepub.com The calculations were carried out using DFT methods.
For the following asymmetrical p-isobutyl acetophenone azines, the calculated dipole moments are presented in the table below. cdnsciencepub.com
| Compound Name | Dipole Moment (µ) in Debye cdnsciencepub.com |
| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-phenylethylidene) hydrazine | 1.5028 |
| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-nitrophenyl)ethylidene) hydrazine | 4.5801 |
| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-methoxyphenyl)ethylidene) hydrazine | 2.5833 |
Polarizability (α₀) and Hyperpolarizability (βₜₒₜ)
Polarizability (α₀) and first hyperpolarizability (βₜₒₜ) are key indicators of a molecule's potential for nonlinear optical applications. These properties have been theoretically determined for several asymmetrical p-isobutyl acetophenone azine derivatives. cdnsciencepub.com The calculations reveal how substituent groups on the phenyl rings influence the NLO properties of the azine structure.
The study highlighted that the introduction of strong electron-donating or electron-withdrawing groups significantly affects the hyperpolarizability. cdnsciencepub.com For instance, the presence of a nitro group, a strong electron acceptor, in 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-nitrophenyl)ethylidene) hydrazine leads to a substantially higher βₜₒₜ value compared to the other derivatives, indicating its enhanced NLO properties. cdnsciencepub.com
The calculated values for the mean polarizability and the total first hyperpolarizability are detailed in the table below. cdnsciencepub.com
| Compound Name | Mean Polarizability (α₀) in esu cdnsciencepub.com | Total First Hyperpolarizability (βₜₒₜ) in esu cdnsciencepub.com |
| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-phenylethylidene) hydrazine | 0.505 x 10⁻²³ | 1.139 x 10⁻³⁰ |
| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-nitrophenyl)ethylidene) hydrazine | 0.551 x 10⁻²³ | 5.128 x 10⁻³⁰ |
| 1-(1-(4-isobutylphenyl)ethylidene)-2-(1-(4-methoxyphenyl)ethylidene) hydrazine | 0.542 x 10⁻²³ | 2.023 x 10⁻³⁰ |
Advanced Applications in Chemical Science
Synthetic Intermediate in Chemical Synthesis
Acetophenone (B1666503) azine serves as a valuable precursor and building block (synthon) in the synthesis of a wide array of chemical compounds. Its reactivity is centered around the azine moiety, which can be strategically cleaved or transformed to yield other valuable chemicals.
Hydrazine (B178648) Production via Acid Hydrolysis
One of the notable industrial applications of acetophenone azine is its role as an intermediate in the production of hydrazine. google.com The synthesis of hydrazine can be achieved through the acid hydrolysis of acetophenone azine. google.comgoogleapis.com This reaction effectively cleaves the two imine bonds of the azine molecule.
This process is a key step in certain industrial methods for hydrazine production, such as variants of the Raschig process, where an azine is formed and subsequently hydrolyzed. google.com The reaction regenerates the starting ketone, acetophenone, which can be recycled, and produces hydrazine. sathyabama.ac.in Stability studies have shown that acetophenone azine hydrolyzes in the presence of moisture, breaking down into acetophenone and hydrazine. For instance, one study observed that approximately 95% of the compound hydrolyzed over five days at 37°C in a solution mimicking artificial sweat. nih.gov This reactivity underscores its utility as a hydrazine source that can be generated in situ.
Precursor for Nitrogen-Containing Compounds
Beyond hydrazine, acetophenone azine is a versatile precursor for a variety of other nitrogen-containing organic compounds. nih.gov The N-N bond and the reactive C=N groups provide a scaffold for constructing more complex molecules. For example, the reduction of azines is a viable method for synthesizing 1,2-disubstituted hydrazines, which are themselves important intermediates in medicinal chemistry and for the synthesis of heterocyclic compounds. unimi.it
The general transformation involves the reduction of the double bonds in the azine structure, as shown in the table below.
| Starting Material | Reaction Type | Product Class |
| Acetophenone Azine | Ionic Hydrogenation | 1,2-dialkylhydrazines |
| Acetophenone Azine | Reaction with alcohols/hydrazine | N-alkylhydrazones |
| This table illustrates synthetic pathways from acetophenone azine to other nitrogen-containing compounds. |
Furthermore, azines can be precursors to diazo compounds. sathyabama.ac.in The versatility of the azine group allows it to participate in various organic transformations, making it a key starting material for compounds that are integral to pharmaceuticals, agrochemicals, and polymers. unimi.itguidechem.com
Synthons for Heterocyclic Compounds
Research has demonstrated that azines are effective and reliable synthons for synthesizing a range of heterocyclic compounds, which are core structures in many pharmaceutical agents. ekb.eg Among the most significant are pyrazoles, purines, and pyrimidines. ekb.eg
Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide spectrum of biological activities. sphinxsai.comhilarispublisher.com Acetophenone azine can be converted into pyrazole (B372694) derivatives through cyclization reactions. For example, the reaction of acetophenone azine with Vilsmeier reagent (POCl₃-DMF) can yield a pyrazole carboxaldehyde in nearly quantitative amounts. sphinxsai.com Other synthetic routes involve reacting acetophenone derivatives with hydrazine, a process where acetophenone azine can be considered an intermediate, to form the pyrazole ring. galchimia.comacs.org
Pyrimidines: Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and are prevalent in medicinal chemistry. ekb.eg The synthesis of pyrimidine (B1678525) derivatives can be achieved by condensing α,β-unsaturated ketones with reagents like urea (B33335) or thiourea. researchgate.net Acetophenone azine can serve as a precursor to intermediates that, when reacted with compounds like urea, yield pyrimidine structures. researchgate.netderpharmachemica.com
The table below summarizes the heterocyclic systems that can be synthesized using acetophenone azine as a starting synthon.
| Heterocyclic Compound | General Synthetic Approach | Key Reagents |
| Pyrazoles | Cyclization of the azine backbone | Vilsmeier Reagent (POCl₃-DMF) |
| Pyrimidines | Condensation of derived intermediates | Urea, Thiourea |
| Purines | Multi-step synthesis involving azine-derived intermediates | - |
| This table highlights the role of acetophenone azine as a synthon for important heterocyclic frameworks. ekb.egresearchgate.net |
Ligand in Coordination Chemistry
The nitrogen atoms in the azine bridge of acetophenone azine possess lone pairs of electrons, making the molecule an effective ligand for coordinating with metal ions. sathyabama.ac.intubitak.gov.tr This ability has led to extensive investigation into the formation and application of its metal complexes.
Formation of Azine-Metal Complexes
Acetophenone azine and its derivatives can act as bidentate or polydentate ligands, binding to metal centers through the two imine nitrogen atoms. researchgate.netresearchgate.net The resulting coordination compounds, or azine-metal complexes, have been synthesized with a variety of transition metals, including copper, nickel, cobalt, zinc, iron, and ruthenium. researchgate.netresearchgate.netrsc.org
The coordination can lead to the formation of either mononuclear complexes, where one ligand binds to one metal center, or polynuclear (bimetallic) bridged complexes, where the azine ligand links two metal ions. researchgate.netrsc.org The specific structure and stoichiometry (metal-to-ligand ratio) of the complex depend on the reaction conditions and the nature of the metal ion and any substituents on the azine ligand. researchgate.net For instance, studies on o-hydroxy acetophenone azine have shown it can form complexes with formulae such as [Cu(II)L(H₂O)]·3H₂O and [Co₂(CH₃COO)₂·4H₂O], demonstrating its versatile coordinating behavior. researchgate.net
Catalysis Applications of Metal Complexes
Azine-metal complexes have shown significant promise as catalysts in various organic transformations. ias.ac.in The metal center in these complexes can act as a Lewis acid or a redox-active site, while the azine ligand helps to stabilize the metal and modulate its reactivity and selectivity. researchgate.netias.ac.in
One key area of application is in oxidation reactions. For example, iron(III) complexes of azine ligands derived from 2-hydroxyacetophenone (B1195853) have been successfully used as catalysts for the oxidation of 2-methylnaphthalene (B46627) to 2-methyl-1,4-naphthoquinone (Vitamin K3). researchgate.net This highlights the potential of these complexes to serve as efficient and selective catalysts. researchgate.net By grafting these complexes onto supports like silica, it is possible to create heterogeneous catalysts that are more easily separated from the reaction mixture and recycled. researchgate.net The versatility of aroylhydrazone-based complexes, which are structurally related to acetophenone azine, in catalyzing a wide range of reactions including oxidation, epoxidation, and cross-coupling further underscores the catalytic potential of this class of compounds. ias.ac.in
Chemosensor Development
Acetophenone azine and its derivatives have emerged as significant compounds in the development of chemosensors, which are molecules designed to detect specific ions or molecules. Research has particularly focused on modifying the acetophenone azine structure to create selective and sensitive probes for environmentally and biologically important anions.
Colorimetric Sensing of Anions (e.g., Cyanide, Acetate)
Symmetrically substituted acetophenone azines have been successfully synthesized and employed as colorimetric chemosensors, notably for the detection of cyanide (CN⁻) and acetate (B1210297) (AcO⁻) anions. researchgate.netsciencegate.appugm.ac.id The synthesis typically involves the condensation of acetophenone derivatives with hydrazine hydrate (B1144303). researchgate.netugm.ac.idugm.ac.id Specifically, 2'-hydroxy acetophenone azine and 2',4'-dihydroxy acetophenone azine have demonstrated selectivity for cyanide and acetate ions in a Dimethyl sulfoxide (B87167) (DMSO) medium. researchgate.netugm.ac.id
The detection mechanism is based on a distinct color change visible to the naked eye. poltekkes-malang.ac.id For instance, the interaction between the hydroxyl groups on the acetophenone azine derivatives and the cyanide anions is proposed to be a deprotonation process. poltekkes-malang.ac.id This interaction leads to a delocalization of the resulting phenolate (B1203915) anion, which alters the electronic properties of the molecule and causes a visible color change. poltekkes-malang.ac.id
The 2',4'-dihydroxy acetophenone azine derivative has shown particular promise for practical applications. When immobilized on a paper strip, it can detect cyanide anions at a concentration of 10⁻² M, producing a pale-yellow color. poltekkes-malang.ac.id The less substituted 2'-hydroxy acetophenone azine did not produce a discernible color change under the same conditions, indicating that the substitution pattern significantly influences sensitivity. poltekkes-malang.ac.id
Dual-Channel Probes
By exhibiting both a color change and a fluorescent response to the same anion, these acetophenone azine derivatives function as dual-channel or dual-mode probes. researchgate.netpoltekkes-malang.ac.id This dual-mode capability enhances the reliability of detection, as the presence of the target anion can be confirmed by two independent signaling mechanisms. The research conducted on 2'-hydroxy acetophenone azine and 2',4'-dihydroxy acetophenone azine confirms their ability to act as dual-mode chemosensors for the detection of the cyanide anion. poltekkes-malang.ac.id The 2',4'-dihydroxy acetophenone azine derivative was found to be more sensitive in both colorimetric and fluorescent detection modes than the 2'-hydroxy acetophenone azine. poltekkes-malang.ac.id
Table 1: Research Findings on Acetophenone Azine Derivatives as Anion Chemosensors
| Compound | Sensing Method | Detected Anion | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| 2'-hydroxy acetophenone azine | Colorimetric | Cyanide (CN⁻) | 9.68 x 10⁻⁴ M | ugm.ac.idugm.ac.id |
| 2'-hydroxy acetophenone azine | Fluorescent | Cyanide (CN⁻) | 15.90 x 10⁻⁴ M | ugm.ac.idugm.ac.id |
| 2',4'-dihydroxy acetophenone azine | Colorimetric | Cyanide (CN⁻) | 9.63 x 10⁻⁵ M | ugm.ac.idugm.ac.id |
Polymerization Processes
The involvement of acetophenone azine in polymerization is an area of study, particularly concerning its potential role as a catalyst or as a byproduct in the synthesis of widely used polymers.
As Araliphatic Azo Catalysts in Addition Polymerization
Currently, there is a lack of specific studies or detailed findings in the researched scientific literature that describe the application of acetophenone azine as an araliphatic azo catalyst in addition polymerization processes.
Theoretical Role as a Catalyst in EVA Polymerization
Acetophenone azine has been identified as a chemical component within ethylene-vinyl acetate (EVA) foam, a copolymer used extensively in sports equipment like shin guards, shoe insoles, and flip-flops. mdedge.commdedge.com Its presence in these materials was discovered during investigations into cases of allergic contact dermatitis. mdedge.com
The precise function of acetophenone azine in the production of EVA is not definitively known. mdedge.comhmpgloballearningnetwork.com However, researchers have theorized that it may act as a catalyst during the EVA polymerization process. mdedge.com Another theory suggests that acetophenone azine may not be an intentionally added ingredient but rather a byproduct formed from reactions between other additives during the manufacturing and processing of EVA foam. hmpgloballearningnetwork.com
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Other Names | Molecular Formula |
|---|---|---|
| Acetophenone azine | Methylphenylketazine, bis[1-phenylethylidene]hydrazine, AA | C₁₆H₁₆N₂ |
| 2'-hydroxy acetophenone azine | - | C₁₆H₁₆N₂O₂ |
| 2',4'-dihydroxy acetophenone azine | - | C₁₆H₁₆N₂O₄ |
| Ethylene-vinyl acetate | EVA | (C₂H₄)ₙ(C₄H₆O₂)ₘ |
| Hydrazine hydrate | - | H₆N₂O |
| Cyanide | CN⁻ | CN⁻ |
| Acetate | AcO⁻ | C₂H₃O₂⁻ |
Materials Science Applications
Potential for Semiconducting Properties
Acetophenone azine and its derivatives have emerged as a subject of interest in materials science due to their potential semiconducting properties. Research into these organic compounds has revealed their capacity for electrical conductivity, positioning them as candidates for various electronic applications.
Studies on derivatives of acetophenone azine have demonstrated their behavior as organic semiconductors. For instance, unsymmetrical acetophenone azines like 4-decoxy-4′-chloroacetophenone azine (DCA) have been identified as organic semiconductors. rsc.org These materials show promise for use as blue emitters and in the development of nonlinear optical materials and organic light-emitting diodes (OLEDs). rsc.org
The electrical properties of thin films of acetophenone azine derivatives have been a key area of investigation. Ortho-hydroxy acetophenone azine (o-HAcPhAz) thin films, in particular, have been studied for their AC electrical conductivity and dielectric properties. researchgate.net In these films, the AC electrical conductivity was found to increase with frequency. researchgate.net The temperature dependence of the conductivity in these materials has been interpreted using the correlated barrier hopping (CBH) model, which describes the hopping of charge carriers between localized states. researchgate.net
Furthermore, the optical properties of these thin films, which are crucial for semiconductor applications, have been characterized. The optical constants, such as the refractive index (n) and the extinction coefficient (k), have been determined for o-HAcPhAz thin films. researchgate.net Analysis of the absorption coefficient revealed several intense absorption bands in the ultraviolet-visible spectrum, attributed to electron transitions (π-π* and n-π*). researchgate.net Such optical and structural studies are fundamental to understanding the semiconducting nature of these materials. researchgate.netresearchgate.net The investigation of hydrogen-bonded azine polymers derived from acetophenone has also indicated their potential for semiconducting applications. acs.org
Table 1: Electrical Properties of Ortho-Hydroxy Acetophenone Azine Thin Films
| Property | Observation | Reference |
|---|---|---|
| AC Electrical Conductivity (σac) | Increases with frequency, following the relation σac(ω) = Aωs. | researchgate.net |
| Dielectric Constant (ε') | Shows slight changes at higher frequencies but increases at higher temperatures with decreasing frequency. | researchgate.net |
| Dielectric Loss (ε'') | Increases with a rise in temperature and a decrease in frequency. | researchgate.net |
| Conduction Mechanism | Interpreted by the correlated barrier hopping (CBH) model. | researchgate.net |
Applications in Colouring and Dyeing Processes
Substituted aromatic azines, including derivatives of acetophenone, have been noted for their useful applications in colouring and dyeing processes. researchgate.netresearchgate.net The inherent color of these compounds and the ability to tune this color by modifying their chemical structure makes them valuable as chromophores.
Acetophenone azine itself is a yellow compound. cdnsciencepub.com The color of its derivatives can be systematically altered through chemical modification, a phenomenon known as a bathochromic (deepening of color) or hypsochromic (lightening of color) shift. For example, the dichlorination of acetophenone azine results in a deepening of the yellow color. cdnsciencepub.com Conversely, the azine of trichloroacetophenone is colorless. cdnsciencepub.com This demonstrates that the planarity of the molecule and the nature of its substituents play a crucial role in its color properties. Nonplanar structures, such as tetrachloropropiophenone azine, are often colorless. cdnsciencepub.com
The colorimetric properties of acetophenone azine derivatives have also been harnessed for chemosensor applications. Symmetrical derivatives like 2'-hydroxy acetophenone azine and 2',4'-dihydroxy acetophenone azine have been synthesized and used as colorimetric sensors for detecting anions like cyanide in solution. researchgate.netugm.ac.id These sensors exhibit a visible color change in the presence of the target anion, allowing for its detection. researchgate.net
Table 2: Color of Acetophenone Azine and Its Derivatives
| Compound | Color | Reference |
|---|---|---|
| Acetophenone azine | Yellow | cdnsciencepub.com |
| α,α'-Dichloroacetophenone azine | Deeper Yellow | cdnsciencepub.com |
| Hexachloroacetophenone azine | Colorless | cdnsciencepub.com |
| Tetrachloropropiophenone azine | Colorless | cdnsciencepub.com |
Industrial Significance and Byproduct Formation
Unintentional Formation as a Byproduct in Materials Manufacturing
Acetophenone (B1666503) azine is often not an intentionally added substance in the manufacturing of certain materials. hmpgloballearningnetwork.comresearchgate.net Instead, it is believed to be an impurity or a byproduct formed from chemical reactions between various additives used during the production process. researchgate.netenhesa.comnih.gov This unintended formation is a crucial aspect of its industrial relevance, particularly in the context of consumer product safety and material science.
Acetophenone azine has been identified as a component in Ethylene Vinyl Acetate (B1210297) (EVA) foam, a copolymer widely used for its soft, rubber-like properties. hmpgloballearningnetwork.commdedge.com This material is a staple in the manufacturing of sporting equipment, footwear, and protective gear due to its flexibility and shock-absorbing capabilities. hmpgloballearningnetwork.com Products such as shin pads, sports shoes, flip-flops, and shoe insoles have been found to contain this compound. mdedge.commdedge.comresearchgate.net
The presence of acetophenone azine in these items is not due to its deliberate inclusion; rather, it is suspected to be a byproduct of the EVA synthesis process. researchgate.net High-performance liquid chromatography (HPLC) analyses have confirmed its presence, with concentrations in some shin pad samples measured at approximately 20 µg/g. researchgate.netresearchgate.net Manufacturers of the final sports equipment may not even be aware of its existence in the raw EVA foam they use. mdedge.commdedge.com
The formation of acetophenone azine in materials like EVA foam is theorized to be the result of reactions between other chemical additives. hmpgloballearningnetwork.comresearchgate.net It has been suggested that the compound is formed during the rubber vulcanization process from the interaction of hydrazine (B178648) hydrate (B1144303) and dicumyl peroxide. enhesa.com
Hydrazine and its derivatives are often used as blowing agents in the production of polymer foams, while acetophenone can be present as a plasticizing agent or a residue. smolecule.com The condensation reaction between two molecules of acetophenone and one molecule of hydrazine leads to the formation of acetophenone azine. This reaction can occur inadvertently during the manufacturing of EVA foams when these precursors are present. smolecule.com
Reactive Precursors in Acetophenone Azine Formation
| Precursor 1 | Precursor 2 | Role/Context | Resulting Byproduct |
|---|---|---|---|
| Hydrazine Hydrate | Dicumyl Peroxide | Additives in rubber vulcanization | Acetophenone Azine enhesa.com |
| Acetophenone | Hydrazine | Residues from synthesis; blowing/plasticizing agents | Acetophenone Azine smolecule.com |
The vulcanization process, designed to enhance the durability and elasticity of rubber, can create conditions conducive to the formation of new, unintended compounds. enhesa.comresearchgate.net Acetophenone azine has been identified as one such unwelcome byproduct that can be produced during the vulcanization of rubber used in products like EVA foam. enhesa.com The process may involve additives such as hydrazine hydrate and dicumyl peroxide, which can react to form the azine. enhesa.com
Result of Reactions Between Additives (e.g., Hydrazine Hydrate, Dicumyl Peroxide)
Industrial Production Methods and Optimizations
While often an unintentional byproduct, acetophenone azine is also synthesized for use as an intermediate in other chemical production processes. google.com Laboratory and industrial synthesis methods typically rely on the condensation of acetophenone with hydrazine or its hydrate. sathyabama.ac.in
The conventional method involves reacting acetophenone with hydrazine hydrate, often in an ethanol (B145695) solution and sometimes under acidic conditions. researchgate.net However, industrial production methods, while not extensively documented, are likely based on these same principles with a focus on optimizing reaction yield and product purity.
Researchers have explored various ways to optimize the synthesis of acetophenone azine and its derivatives. One notable optimization is the use of ultrasonic irradiation. This method has been shown to significantly improve reaction yields when compared to traditional reflux techniques.
Comparison of Acetophenone Azine Synthesis Methods
| Synthesis Method | Conditions | Reported Yield | Reference |
|---|---|---|---|
| Traditional Reflux | Heating in ethanol | 73.1% | |
| Ultrasonic Irradiation | Room temperature | 88.8% | |
| Patented Process | Reacting acetophenone-semicarbazone with acetophenone and ammonia (B1221849) | High Yields | google.com |
Another documented industrial process involves reacting acetophenone-semicarbazone with acetophenone and ammonia at elevated temperatures (100 to 200 °C) to produce acetophenone-azine and urea (B33335) as a valuable byproduct. google.com
Q & A
Q. What are the optimized synthetic routes for acetophenone azine derivatives, and how do reaction conditions influence yield and purity?
Acetophenone azine is typically synthesized via condensation of acetophenone derivatives with hydrazine hydrate. Evidence from ultrasonic irradiation methods shows improved yields (88.8%) compared to traditional reflux (73.1%) due to enhanced reaction kinetics and reduced side products. Key steps include dissolving the acetophenone derivative in ethanol, controlled addition of hydrazine hydrate, and purification via cold ethanol washing. Structural confirmation employs FTIR (C=N stretch at 1604 cm⁻¹), NMR (δ 2.56 ppm for CH₃ groups), and GC-MS .
Q. How can spectroscopic methods (e.g., NMR, FTIR) be used to confirm the structural integrity of acetophenone azine?
- ¹H-NMR : Distinct singlet at δ 2.56 ppm for methyl groups and aromatic protons between δ 6.93–7.63 ppm.
- ¹³C-NMR : Peaks at δ 168.19 ppm (C=N) and 14.96 ppm (CH₃).
- FTIR : Absence of carbonyl (C=O) peaks confirms azine formation; C=N stretch at 1604 cm⁻¹. Cross-referencing with literature melting points (197–198°C) and mass spectra (m/z 268 for M⁺) ensures purity .
Q. What are the primary toxicological concerns associated with acetophenone azine, and how are hazard profiles assessed?
Acetophenone azine’s hazard profile is linked to its metabolites, hydrazine (very high concern) and acetophenone. QSAR modeling assigns 55.6% moderate hazard scores, driven by hydrazine release during hydrolysis. Molecular weight scaling factors adjust effect levels by comparing azine’s molecular weight (236.31 g/mol) to its metabolites, refining GHS+ scores. For example, developmental toxicity scores decrease from moderate to low after scaling .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, DFT) predict acetophenone azine’s environmental and toxicological behavior?
QSAR models correlate azine’s hazard scores with metabolites’ scaled toxicity data. DFT studies (e.g., MP2/6-311G*) optimize molecular geometries, revealing steric effects from methyl groups and transition states in enantiomerization paths. Such models identify key structural motifs influencing reactivity and toxicity, aiding in risk assessment without extensive experimental data .
Q. What experimental and theoretical approaches resolve contradictions in crystallographic data for acetophenone azine derivatives?
X-ray crystallography shows double T-contacts in symmetric derivatives (e.g., 4-bromoacetophenone azine), deviating 10°–30° from orthogonality due to steric interactions. Computational scans (phenyl/azine twists) map energy barriers for enantiomerization, explaining discrepancies between gas-phase predictions and solid-state structures. These studies highlight the role of substituents (e.g., CH₃ vs. Cl) in packing efficiency .
Q. How do hydrolysis kinetics of acetophenone azine influence its environmental persistence and metabolite toxicity?
Hydrolysis releases hydrazine, a genotoxic metabolite. Kinetic studies under varying pH/temperature quantify degradation rates. Molecular dynamics simulations predict hydrolysis pathways, showing accelerated breakdown in acidic conditions. Scaling factors adjust hydrazine’s equivalent concentration, reconciling in vitro toxicity (e.g., EC50) with environmental exposure thresholds .
Q. What strategies improve the sensitivity of colorimetric/fluorescent chemosensors based on acetophenone azine derivatives?
Substituent engineering (e.g., 2’-hydroxy groups) enhances binding affinity for analytes like cyanide. Aggregation-induced emission (AIE) properties are tuned via alkyl chain modifications, improving detection limits to nanomolar ranges. Comparative studies of salicylaldehyde azine esters demonstrate the impact of electron-withdrawing groups on fluorescence quantum yield .
Methodological Considerations
- Data Contradiction Analysis : Compare computational toxicity predictions (e.g., QSAR) with in vitro assays to identify model limitations, such as oversimplified metabolic pathways .
- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., solvent polarity, reaction time) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
